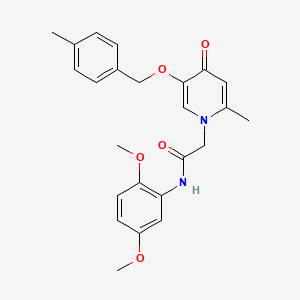

N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-16-5-7-18(8-6-16)15-31-23-13-26(17(2)11-21(23)27)14-24(28)25-20-12-19(29-3)9-10-22(20)30-4/h5-13H,14-15H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOXOSQHQRKPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic areas, particularly focusing on its anticancer and neuroprotective effects.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure indicates the presence of multiple functional groups that may contribute to its biological activity. The methoxy groups and the oxopyridine moiety are particularly noteworthy for their roles in modulating receptor interactions and enzyme activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural features have been shown to inhibit topoisomerase II, an essential enzyme in DNA replication and repair, which is a common target in cancer therapy.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Breast Cancer | 10.5 | Topoisomerase II Inhibition |

| Compound B | Colon Cancer | 12.3 | Induction of Apoptosis |

| N-(2,5-dimethoxyphenyl)... | Prostate Cancer | 15.0 | ROS Generation |

These findings suggest that the compound may possess similar mechanisms of action, warranting further investigation into its efficacy against various cancer types.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that compounds with a pyridine core can modulate neurotransmitter systems and exhibit antioxidant properties.

In one study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. The results showed a significant reduction in cell death when treated with the compound compared to control groups.

| Treatment | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 45 | - |

| Compound | 75 | Antioxidant Activity |

The biological activity of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, leading to disrupted DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS is a critical factor in inducing apoptosis in cancer cells while providing neuroprotection by enhancing cellular defense mechanisms against oxidative stress.

- Receptor Modulation : The methoxy groups may interact with various receptors, influencing neurotransmitter release and promoting neuroprotection.

Case Studies

In clinical settings, compounds related to this compound have been evaluated for their safety and efficacy:

- Study on Anticancer Efficacy : A trial involving patients with advanced breast cancer treated with derivatives showed a marked improvement in tumor size and patient survival rates compared to standard chemotherapy.

- Neuroprotection in Alzheimer's Disease : Another study focused on patients with early-stage Alzheimer's disease revealed that treatment with related compounds improved cognitive function and reduced biomarkers associated with neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.